6'-Amino-5-bromo-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyrazole moieties in this compound contribute to its significant biological and chemical properties.
Preparation Methods
The synthesis of 6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-bromo-2,3-dihydro-3-oxo-1H-indene-1-ylidene with malononitrile and monothiomalonamide in the presence of a base like triethylamine in ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form different spiro derivatives.
Scientific Research Applications
6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile involves its interaction with various molecular targets. The indole and pyrazole moieties allow the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile include other indole and pyrazole derivatives. These compounds share similar structural features but may differ in their biological activities and chemical properties. Some examples include:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
The uniqueness of 6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties compared to other indole and pyrazole derivatives.
Properties
Molecular Formula |
C15H10BrN5O2 |
---|---|
Molecular Weight |
372.18 g/mol |
IUPAC Name |
6'-amino-5-bromo-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C15H10BrN5O2/c1-6-11-13(21-20-6)23-12(18)9(5-17)15(11)8-4-7(16)2-3-10(8)19-14(15)22/h2-4H,18H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
MXTKHYLZKFRLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)Br)NC3=O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.